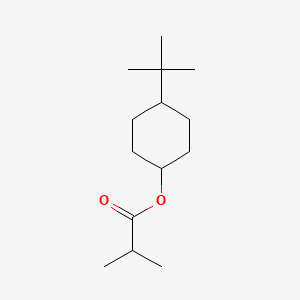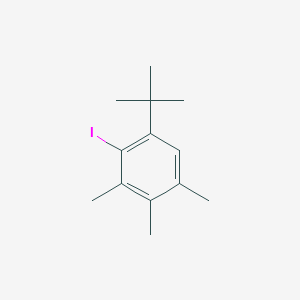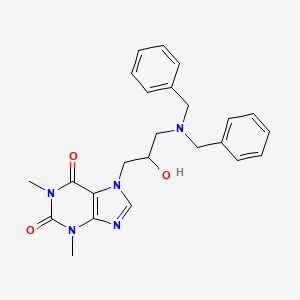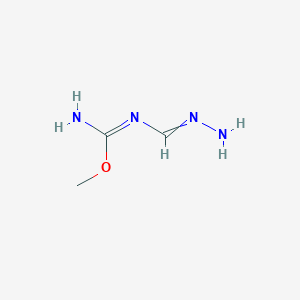
Diphenylphosphinic isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphinic isocyanate is an organic compound that contains both phosphinic and isocyanate functional groups. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylphosphinic isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions with this compound include diphenylphosphinic acid, urethanes, and ureas. These products are valuable intermediates in the synthesis of various polymers and other organic compounds .
Applications De Recherche Scientifique
Diphenylphosphinic isocyanate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphenylphosphinic isocyanate include:
Phenyl isocyanate: Contains a single isocyanate group and is used in similar reactions.
Diphenylphosphinic chloride: Contains a phosphinic chloride group and is a precursor to this compound.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
This compound is unique due to the presence of both phosphinic and isocyanate functional groups, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a versatile and valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
6779-62-0 |
|---|---|
Formule moléculaire |
C13H10NO2P |
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
[isocyanato(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Clé InChI |
KQFVBCBYFLCHQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)

